An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-2-pyrrolidinone
An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-2-pyrrolidinone
Introduction
5-Ethoxy-2-pyrrolidinone, a derivative of the foundational γ-lactam, 2-pyrrolidinone, is a molecule of significant interest in synthetic organic chemistry and drug development.[1] Its unique structure, featuring a five-membered lactam ring with an ethoxy group at the C5 position, creates a chiral center and imparts a distinct reactivity profile. This guide provides an in-depth exploration of the chemical properties of 5-Ethoxy-2-pyrrolidinone, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and provide practical experimental protocols. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the novel antiepileptic drug rac-Vigabatrin.[2][3]
Physicochemical Properties
5-Ethoxy-2-pyrrolidinone is typically a solid at room temperature.[4] A comprehensive summary of its key physicochemical properties is presented below, compiled from various chemical data sources.[4][5][6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [4][6][7] |
| Molecular Weight | 129.16 g/mol | [4][6][7] |
| CAS Number | 39662-63-0 | [2][4] |
| Appearance | Solid | [4] |
| Density | 1.06 g/cm³ | [5] |
| Flash Point | 121 °C | [5] |
| Topological Polar Surface Area | 38.3 Ų | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Molecular Structure and Spectroscopic Profile
The structure of 5-Ethoxy-2-pyrrolidinone features a γ-lactam ring, which is a common motif in many biologically active compounds.[1] The presence of the ethoxy group at the C5 position, adjacent to the ring nitrogen, creates an N,O-acetal-like functionality, which is a key determinant of its reactivity.
Spectroscopic Characterization
While specific spectra for 5-Ethoxy-2-pyrrolidinone are not widely published, its spectroscopic properties can be predicted based on its structural analogue, 2-pyrrolidinone, and general principles of spectroscopy.[8]
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¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), and complex multiplets for the methylene protons on the pyrrolidinone ring. The proton at the C5 position, being adjacent to both oxygen and nitrogen, would appear at a characteristic downfield shift.
-
¹³C NMR: The carbon spectrum would be characterized by a carbonyl signal (C2) in the range of 175 ppm. The C5 carbon, bonded to both nitrogen and oxygen, would also be significantly downfield. The remaining methylene carbons of the ring and the ethoxy group would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the amide (Amide I band). A broad peak around 3250 cm⁻¹ for the N-H stretch is also expected.[8]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 129, corresponding to its monoisotopic mass.[6][7] Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the lactam ring.
Chemical Reactivity and Stability
The chemical behavior of 5-Ethoxy-2-pyrrolidinone is governed by the interplay between the lactam functionality and the C5-ethoxy group. This unique combination makes it a versatile synthetic intermediate.
Hydrolysis
Similar to other lactams, the amide bond in 5-Ethoxy-2-pyrrolidinone is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[9][10]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This ultimately leads to the formation of the corresponding γ-amino acid derivative.
-
Base-Mediated Hydrolysis: Strong bases, such as sodium hydroxide, will attack the carbonyl carbon directly, leading to the formation of the corresponding carboxylate salt of the γ-amino acid after ring cleavage.[11] The rate of hydrolysis is significantly influenced by pH and temperature.[9][11]
Below is a diagram illustrating the general mechanism of acid-catalyzed hydrolysis.
Caption: Mechanism of acid-catalyzed lactam hydrolysis.
Formation of N-Acyliminium Ions
A key aspect of the reactivity of 5-Ethoxy-2-pyrrolidinone is its ability to serve as a precursor to N-acyliminium ions. In the presence of a Lewis acid or strong protic acid, the ethoxy group can be eliminated, generating a highly electrophilic N-acyliminium ion intermediate. This reactive species can then be trapped by a wide range of nucleophiles, enabling the introduction of various substituents at the C5 position. This reactivity is crucial for its use in synthetic chemistry, particularly in the construction of alkaloid skeletons.[12]
Vinylation Reactions
5-Ethoxy-2-pyrrolidinone is a key starting material for the synthesis of 5-vinyl-2-pyrrolidinone, a crucial intermediate for the drug vigabatrin.[3] This transformation is typically achieved via a vinylation reaction, for example, using vinyl magnesium bromide. The Grignard reagent attacks the C5 position, displacing the ethoxy group to form the desired vinyl-substituted product.[3]
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints.
Protocol 1: Monitoring Hydrolytic Stability
This protocol provides a framework for assessing the stability of 5-Ethoxy-2-pyrrolidinone in aqueous solutions at different pH values.
Objective: To determine the rate of hydrolysis of 5-Ethoxy-2-pyrrolidinone under acidic, neutral, and basic conditions.
Materials:
-
5-Ethoxy-2-pyrrolidinone
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC system with a C18 column
-
pH meter
-
Thermostatically controlled water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Ethoxy-2-pyrrolidinone in a suitable organic solvent (e.g., acetonitrile) that is miscible with water.
-
Reaction Setup:
-
Acidic: In a 50 mL volumetric flask, add a known volume of the stock solution and dilute to the mark with 0.1 M HCl.
-
Neutral: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with high-purity water.
-
Basic: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with 0.1 M NaOH.
-
-
Incubation: Place all three flasks in a water bath set to a controlled temperature (e.g., 50 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples by HPLC. Monitor the decrease in the peak area of 5-Ethoxy-2-pyrrolidinone over time. The appearance of a new, more polar peak would correspond to the ring-opened product.
-
Data Interpretation: Plot the concentration of 5-Ethoxy-2-pyrrolidinone versus time for each condition to determine the rate of degradation.
Caption: Workflow for the hydrolytic stability assay.
Safety and Handling
Proper safety precautions must be observed when handling 5-Ethoxy-2-pyrrolidinone.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]
-
Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][13]
-
Storage: Store in a cool, dry place in a tightly sealed container.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[13][14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[13]
Conclusion
5-Ethoxy-2-pyrrolidinone is a versatile chemical entity whose properties are defined by the presence of both a lactam ring and a reactive N,O-acetal-like group. Its susceptibility to hydrolysis and its capacity to form N-acyliminium ions make it a valuable precursor in complex organic syntheses. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.
References
-
Edwards, O. E., Greaves, A. M., & Sy, W. W. (1988). Reactions of 1,2-dehydropyrrolidin-5-one with 1,3-dienes. Synthesis of dl-gephyrotoxin 223AB. Canadian Journal of Chemistry, 66(5), 1163-1175. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethoxy-2-pyrrolidinone. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-ethoxy-2-pyrrolidinone. Retrieved from [Link]
-
Reddy, et al. (2016). A convenient approach for vinylation reaction in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin. ResearchGate. Retrieved from [Link]
-
Koutentis, P. A., & Papaioannou, D. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2549–2569. Retrieved from [Link]
-
Zhang, L., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012108. Retrieved from [Link]
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-ETHOXY-2-PYRROLIDINONE | 39662-63-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-ETHOXY-2-PYRROLIDINONE | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Ethoxy-2-pyrrolidinone | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. fishersci.com [fishersci.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. uwaterloo.ca [uwaterloo.ca]
